(+)-trans-Limonene oxide
Overview
Description
(+)-trans-Limonene oxide is a chiral epoxide derived from limonene, a naturally occurring monoterpene found in the oils of citrus fruits. This compound is known for its pleasant citrus aroma and is used in various applications, including as a flavoring agent, fragrance, and intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-trans-Limonene oxide can be synthesized through the epoxidation of limonene. One common method involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid, under mild conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide with high selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of environmentally friendly oxidizing agents, such as hydrogen peroxide, in the presence of a catalyst. This method not only ensures high yield and selectivity but also minimizes the generation of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
(+)-trans-Limonene oxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used to open the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Substituted alcohols, amines, thiols, and halides.
Scientific Research Applications
(+)-trans-Limonene oxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (+)-trans-Limonene oxide involves its interaction with various molecular targets and pathways. As an epoxide, it can react with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules. This reactivity underlies its antimicrobial and antifungal properties, as it can disrupt the function of essential enzymes and cellular structures in microorganisms.
Comparison with Similar Compounds
(+)-trans-Limonene oxide can be compared with other similar compounds, such as:
(+)-cis-Limonene oxide: Another epoxide isomer of limonene, differing in the stereochemistry of the epoxide ring.
Limonene: The parent compound, a monoterpene hydrocarbon, lacks the epoxide functional group.
Carvone: A ketone derivative of limonene, with distinct chemical and biological properties.
Uniqueness
The unique feature of this compound lies in its chiral epoxide structure, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications.
Properties
IUPAC Name |
(1S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-BBBLOLIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@@H](C1)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219128 | |
Record name | ans-d-Limonene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6909-30-4 | |
Record name | (+)-trans-Limonene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6909-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-d-Limonene oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006909304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ans-d-Limonene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIMONENE OXIDE, TRANS-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VUQ1B30IK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (+)-trans-limonene oxide?
A1: this compound has a molecular formula of C10H16O and a molecular weight of 152.23 g/mol.
Q2: Are there any characteristic spectroscopic data available for this compound identification?
A2: Yes, this compound can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , , , , ]. This technique helps identify volatile compounds based on their retention time and fragmentation patterns.
Q3: Can this compound be used as a starting material for chemical synthesis?
A3: Yes, this compound is a versatile chiral building block in organic synthesis. For instance, it can be used to synthesize P-chiral phosphines by reacting with primary phosphido nucleophiles followed by specific steps []. It also serves as a precursor for the synthesis of isomeric limonene aziridines, valuable chiral building blocks [, ].
Q4: Is this compound involved in any specific reactions with unique mechanisms?
A4: Research indicates that this compound can undergo selective ring-opening reactions catalyzed by epoxide hydrolases, leading to the formation of specific limonene diols. The selectivity of the reaction depends on the stereoselectivity of the enzyme used [].
Q5: Are there any studies investigating the use of this compound in polymer chemistry?
A5: Yes, studies have explored the use of this compound in the development of bio-based polymers. One such study successfully synthesized a bis-functional epoxide from this compound using a thiol-ene reaction. This bis-functional epoxide was further used to create crosslinked network polymers with branched polyethyleneimine, demonstrating potential for new bio-based materials [].
Q6: this compound is often mentioned in the context of CO2 capture and utilization. Can you elaborate on this?
A6: Research indicates that this compound can be copolymerized with CO2 to produce biobased poly(limonene carbonate) (PLimC) []. This approach is particularly interesting as it combines sustainability, carbon capture, and utilization of CO2 in one material.
Q7: Is there any information available on the stability of this compound?
A7: While specific stability data for this compound might require further investigation, research suggests that limonene, its precursor, is prone to oxidation, leading to the formation of limonene oxide, including the trans isomer [, , ]. This implies that storage conditions minimizing oxidation are crucial for maintaining the stability of this compound.
Q8: What analytical techniques are commonly used to quantify this compound?
A8: Gas chromatography (GC) coupled with mass spectrometry (MS) is widely employed for identifying and quantifying this compound in various matrices, including essential oils and plant extracts [, , , , , , , , , , , , , , ].
Q9: Does this compound exhibit any biological activities?
A9: Research suggests that this compound, along with other volatile compounds found in Conyza newii, exhibits mosquito repellent properties. Studies have shown that it effectively repels Anopheles gambiae s.s. mosquitoes, highlighting its potential as a natural mosquito repellent [].
Q10: Are there any studies investigating the antimicrobial properties of this compound?
A10: While specific studies focusing on the antimicrobial activity of this compound might be limited, research indicates that essential oils rich in limonene oxide isomers, including this compound, possess antibacterial activity against Paenibacillus larvae, the causative agent of American Foulbrood disease in honey bees []. These findings suggest potential applications of this compound as a natural antibacterial agent, though further research is needed to confirm its specific role.
Q11: Has this compound been studied for its potential use in food science and technology?
A11: this compound is a known aroma compound found in various citrus fruits and is often associated with fresh, citrusy notes [, , ]. Research suggests that enzymatic treatments using enzymes from Aspergillus niger can influence the aroma profile of instant green tea, with one study observing a decrease in this compound content after treatment []. These findings highlight the potential role of this compound in contributing to the flavor profile of food products.
Q12: Are there any known alternatives or substitutes for this compound?
A12: The choice of alternatives or substitutes for this compound depends heavily on the specific application. For instance, in the context of bio-based polymer synthesis, other epoxides derived from renewable resources could be considered [, ].
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